4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrimidine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde typically involves the reaction of quinoline derivatives with pyrimidine intermediates. One common method involves the nucleophilic substitution reaction where a quinoline derivative reacts with a pyrimidine aldehyde under basic conditions . The reaction is usually carried out in solvents like dichloromethane or ethanol, and catalysts such as zinc nitrate or sodium ethoxide can be used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidine and quinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new anticancer and antimicrobial agents.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine-5-carboxaldehyde oxime: This compound has a similar pyrimidine core but differs in its functional groups and biological activity.
4-Amino-5-cyano-6-alkylamino pyridine derivatives: These compounds share the pyrimidine structure but have different substituents that confer unique properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline moiety and are studied for their pharmacological activities.
Uniqueness
4-Amino-6-(quinolin-6-yloxy)pyrimidine-5-carbaldehyde is unique due to its dual pyrimidine and quinoline structure, which allows it to interact with a wide range of biological targets. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Properties
CAS No. |
919485-87-3 |
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Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-amino-6-quinolin-6-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-3-4-12-9(6-10)2-1-5-16-12/h1-8H,(H2,15,17,18) |
InChI Key |
MLPWJEUPLJNGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=NC=NC(=C3C=O)N)N=C1 |
Origin of Product |
United States |
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